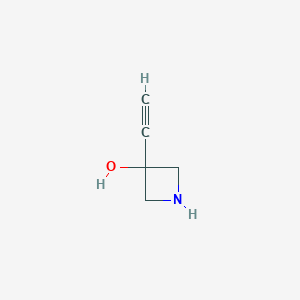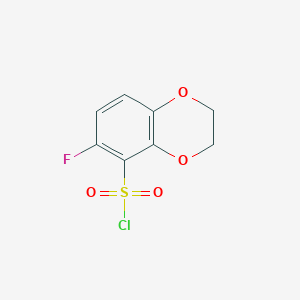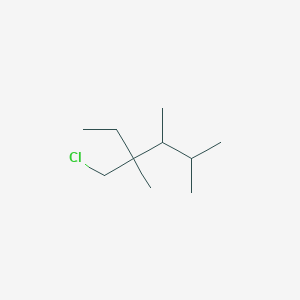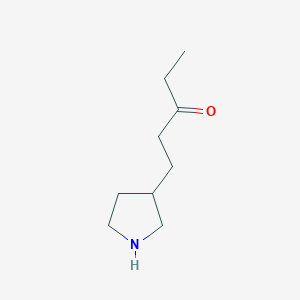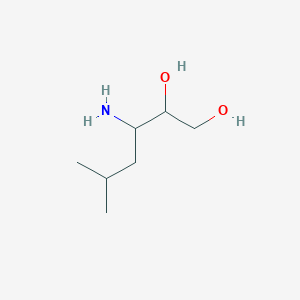
3-Amino-5-methylhexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-methylhexane-1,2-diol: is an organic compound with the molecular formula C7H17NO2 It is a branched aliphatic amino alcohol, characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylhexane-1,2-diol can be achieved through multiple-step organic synthesis. One common method involves the following steps:
Starting Material: The synthesis begins with 5-methylhexan-1,2-diol.
Amination: The hydroxyl group at the third carbon is converted to an amino group using reagents such as ammonia or amines under specific conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Using catalysts and controlled temperature and pressure conditions to maximize the efficiency of the amination reaction.
Product Isolation: Employing industrial-scale purification methods such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methylhexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl)
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of substituted amino alcohols
Scientific Research Applications
3-Amino-5-methylhexane-1,2-diol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-methylhexane-1,2-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-5-methylhexan-1-ol: Similar structure but with only one hydroxyl group.
3-Amino-5-methylhexane-1,2-diol: Contains an additional hydroxyl group compared to 3-Amino-5-methylhexan-1-ol.
2-Amino-5-methylhexane-1,2-diol: Similar structure but with the amino group at a different position.
Uniqueness: this compound is unique due to the presence of both amino and two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions in various applications.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-amino-5-methylhexane-1,2-diol |
InChI |
InChI=1S/C7H17NO2/c1-5(2)3-6(8)7(10)4-9/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
OMCIQBXZJIKYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


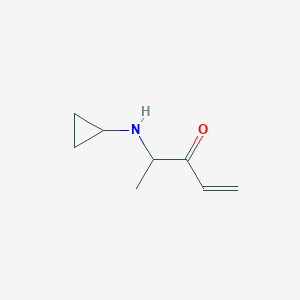
![Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13181136.png)

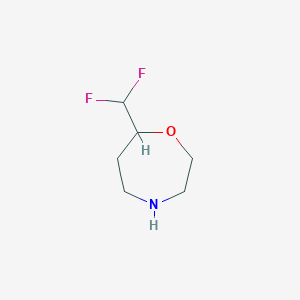
![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)
